molecular formula C10H13NO B11917252 7-Ethoxyindoline

7-Ethoxyindoline

Cat. No.: B11917252
M. Wt: 163.22 g/mol
InChI Key: CCHBYJDUPYUSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxyindoline is an organic compound belonging to the indoline family, which is characterized by a benzene ring fused with a nitrogen-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ethoxyindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxyindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 7-ethoxyindole using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield this compound-2-carboxylic acid when treated with reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: 7-Ethoxyindole.

    Reduction: this compound-2-carboxylic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

7-Ethoxyindoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 7-Ethoxyindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways depend on the specific application, but generally involve binding to active sites or allosteric sites on proteins, altering their function.

Comparison with Similar Compounds

    Indoline: The parent compound, lacking the ethoxy group.

    7-Methoxyindoline: Similar structure with a methoxy group instead of an ethoxy group.

    7-Bromoindoline: Contains a bromine atom at the 7-position instead of an ethoxy group.

Uniqueness: 7-Ethoxyindoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-ethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3

InChI Key

CCHBYJDUPYUSRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.